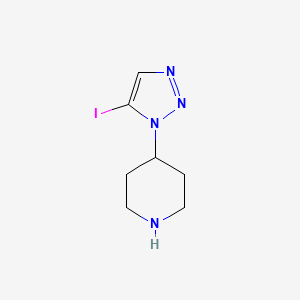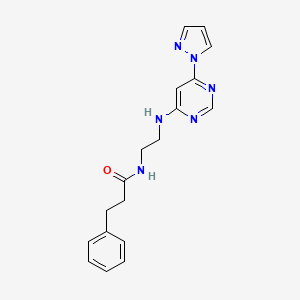
4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine is a versatile small molecule scaffold that has garnered interest in various fields of research due to its unique chemical structure. This compound consists of a piperidine ring substituted with a 5-iodo-1H-1,2,3-triazole moiety, making it a valuable building block in synthetic chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine typically involves the cycloaddition reaction known as the “click chemistry” approach. This method employs azides and alkynes to form 1,2,3-triazoles under copper-catalyzed conditions. The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced triazole derivatives.
Aplicaciones Científicas De Investigación
4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine is largely dependent on its application. In biological systems, it can act as a bioorthogonal reagent, reacting selectively with specific biomolecules without interfering with native biological processes. The triazole ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-bromo-1H-1,2,3-triazol-1-yl)piperidine
- 4-(5-chloro-1H-1,2,3-triazol-1-yl)piperidine
- 4-(5-fluoro-1H-1,2,3-triazol-1-yl)piperidine
Uniqueness
4-(5-iodo-1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity, such as in the synthesis of radiolabeled compounds for imaging studies .
Propiedades
IUPAC Name |
4-(5-iodotriazol-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN4/c8-7-5-10-11-12(7)6-1-3-9-4-2-6/h5-6,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMQXUFRYRUIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=CN=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2745788.png)
![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/new.no-structure.jpg)

![1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea](/img/structure/B2745793.png)

![3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2745795.png)
![(2Z)-2-{[(4-methylphenyl)sulfonyl]hydrazono}-N-[3-(methylthio)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2745797.png)
![7-Ethoxy-1'-ethyl-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2745800.png)



![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(methylsulfanyl)benzamide](/img/structure/B2745805.png)
